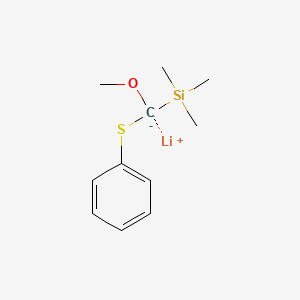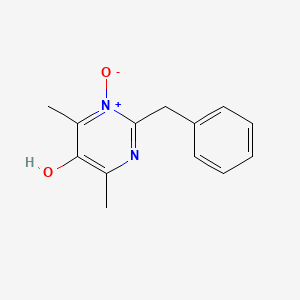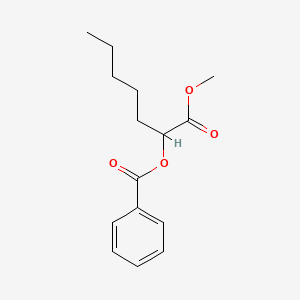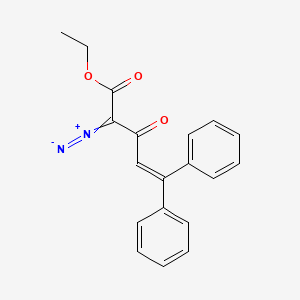
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a diphenylpenta-dienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the corresponding diazonium salt. The ethoxy group is introduced through an etherification reaction, and the diphenylpenta-dienone structure is formed via a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under controlled conditions. The reaction is typically carried out in a solvent such as water or an alcohol, and the product is isolated through crystallization or extraction techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, where the oxidation state of the central carbon atoms changes.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as halides, hydroxides, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate involves its interaction with various molecular targets and pathways. The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Diazonio-5-ethoxy-5-oxo-1-penten-2-olate: A similar compound with a slightly different structure, which may exhibit different reactivity and applications.
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Another related compound with variations in the substituents and overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
89861-33-6 |
|---|---|
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
ethyl 2-diazo-3-oxo-5,5-diphenylpent-4-enoate |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)18(21-20)17(22)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Clave InChI |
PAZVMYBHJFTJFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


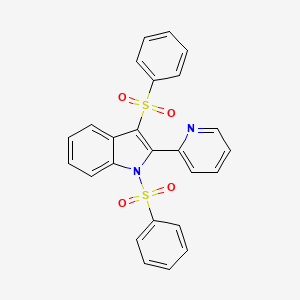
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
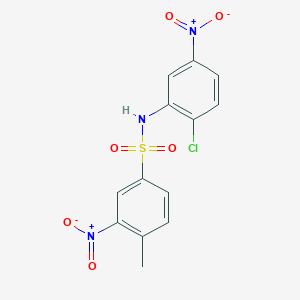
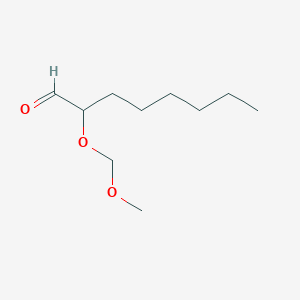

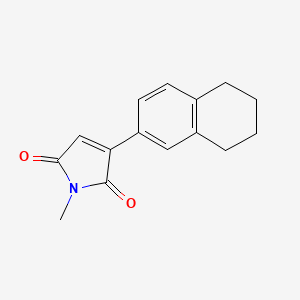
![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
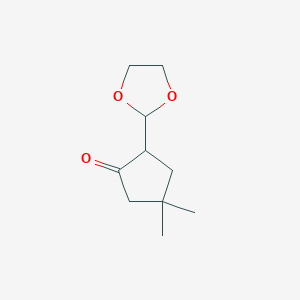
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
